molecular formula C11H17ClFN B1484870 [2-Fluoro-3-(3-methylphenyl)propyl](methyl)amine hydrochloride CAS No. 2098121-13-0

[2-Fluoro-3-(3-methylphenyl)propyl](methyl)amine hydrochloride

Cat. No. B1484870
M. Wt: 217.71 g/mol
InChI Key: CFIRGKBKSRUHRN-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(3-methylphenyl)propylamine hydrochloride” is a chemical compound1. However, the specific details about this compound are not readily available in the search results.



Synthesis Analysis

The synthesis analysis of this compound is not available in the search results.



Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results.



Chemical Reactions Analysis

The chemical reactions analysis of this compound is not available in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the search results.


Scientific Research Applications

Novel Synthesis and Derivatives

  • The synthesis of fluorinated compounds often involves innovative methodologies that could potentially apply to the synthesis of 2-Fluoro-3-(3-methylphenyl)propylamine hydrochloride. For example, the novel synthesis of 3-fluoro-1-aminoadamantane and its derivatives showcases a rapid and convenient reaction sequence, indicating the importance of fluorinated compounds in chemical synthesis and the development of novel pharmaceuticals (Anderson, Burks, & Harruna, 1988).

Biological Activities

  • Fluorinated compounds have been studied for their biological activities, including antidepressive and antitumor effects. For instance, the synthesis and evaluation of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride for its antidepressant activities suggest the potential of fluorinated amines in developing new therapeutic agents (Yuan, 2012).

Chemical Properties and Applications

  • The study of the chemical properties of fluorinated amines, such as their role in nucleophilic displacement reactions, indicates the significance of fluorine in modifying the reactivity and stability of organic compounds. This understanding can be applied in various fields, including materials science and drug design (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety And Hazards

The safety and hazards information of this compound is not available in the search results.


Future Directions

The future directions of this compound are not available in the search results.


Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

2-fluoro-N-methyl-3-(3-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-9-4-3-5-10(6-9)7-11(12)8-13-2;/h3-6,11,13H,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIRGKBKSRUHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(CNC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-3-(3-methylphenyl)propyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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